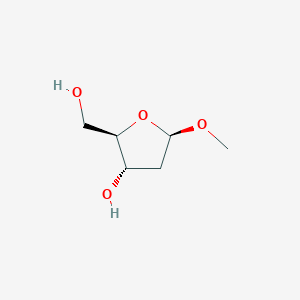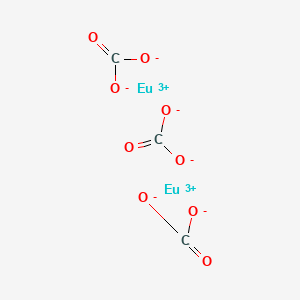
Methyl-2-deoxy-beta-D-ribofuranoside
Übersicht
Beschreibung
“Methyl-2-deoxy-beta-D-ribofuranoside” is a chemical compound with the molecular formula C6H12O4 and a molecular weight of 148.16 . It is used primarily for research and development purposes . This compound is highly esteemed for its therapeutic prowess, particularly in the synthesis of nucleosides and nucleotides, contributing immensely to the production of acclaimed antiviral medications .
Synthesis Analysis
The synthesis of β-D-ribofuranosides involves a series of steps. A study shows that a series of β-D-ribofuranosides and ribonucleosides fused with 2,3-O-isopropylidene ring was synthesized and studied in terms of their conformational preferences . Another method involves the conversion of D-Ribose into methyl 5-O-benzyl-beta-D-ribofuranoside, which on tin-mediated allylation, gives a mixture of the 2-O-allyl and 3-O-allyl derivatives .Molecular Structure Analysis
The molecular structure of “Methyl-2-deoxy-beta-D-ribofuranoside” is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C6H12O4/c1-9-6-2-4 (8)5 (3-7)10-6/h4-8H,2-3H2,1H3 .Physical And Chemical Properties Analysis
“Methyl-2-deoxy-beta-D-ribofuranoside” has a boiling point of 115-125 °C (Press: 0.45 Torr) and a predicted density of 1.24±0.1 g/cm3 . The compound has a molecular weight of 148.1571 .Wissenschaftliche Forschungsanwendungen
Conformational Studies in Nucleic Acids
Methyl-2-deoxy-beta-D-ribofuranoside serves as a model compound for studying the conformational dynamics of nucleic acids. Its structure is closely related to the deoxyribose sugars found in DNA, allowing researchers to explore the sugar ring conformations and their transitions . These studies are crucial for understanding the physical properties of DNA and RNA, which in turn influence their biological functions.
Molecular Mechanics and Spectroscopy
The compound is used in proton magnetic resonance spectroscopy and molecular mechanics studies to analyze the coupling constants and conformational features of sugar molecules . This information is vital for the development of new drugs and biomolecules, as it helps predict how changes at the molecular level can affect the macroscopic properties of substances.
Analyzing Furanose Solution Conformations
The compound provides insights into the solution conformations of furanoses beyond the traditional two-state model. Understanding these conformations is essential for the design of carbohydrate-based drugs and for the study of carbohydrate-protein interactions, which play a significant role in many biological processes .
Chemical Synthesis and Modification
Methyl-2-deoxy-beta-D-ribofuranoside is a starting material for various chemical syntheses. For example, it can be converted into derivatives through reactions like tin-mediated allylation, which are then used in further synthetic pathways to create complex molecules .
Safety and Hazards
When handling “Methyl-2-deoxy-beta-D-ribofuranoside”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Wirkmechanismus
Target of Action
Methyl-2-deoxy-beta-D-ribofuranoside is a type of purine nucleoside analog . These analogs have a broad spectrum of anti-tumor activity, targeting indolent lymphatic system malignant tumors . The anti-cancer mechanism in this process relies on inhibiting DNA synthesis and inducing apoptosis .
Mode of Action
The mode of action of Methyl-2-deoxy-beta-D-ribofuranoside involves its interaction with the DNA synthesis process. By inhibiting DNA synthesis, it disrupts the normal cell cycle, leading to cell death or apoptosis . This is particularly effective against cancer cells, which have a high rate of DNA synthesis.
Biochemical Pathways
Methyl-2-deoxy-beta-D-ribofuranoside affects the DNA synthesis pathway. By inhibiting this pathway, it disrupts the normal functioning of cells, leading to apoptosis . The downstream effects include the death of cancer cells and a reduction in tumor size.
Result of Action
The result of Methyl-2-deoxy-beta-D-ribofuranoside’s action is the induction of apoptosis in cancer cells . By inhibiting DNA synthesis, it disrupts the normal cell cycle, leading to cell death. This results in a reduction in tumor size and potentially the elimination of the cancer.
Eigenschaften
IUPAC Name |
(2R,3S,5R)-2-(hydroxymethyl)-5-methoxyoxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-9-6-2-4(8)5(3-7)10-6/h4-8H,2-3H2,1H3/t4-,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGJZDFWPSOTHM-KVQBGUIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C(O1)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C[C@@H]([C@H](O1)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10965550 | |
| Record name | Methyl 2-deoxy-beta-D-erythro-pentofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10965550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-2-deoxy-beta-D-ribofuranoside | |
CAS RN |
51255-18-6 | |
| Record name | Methyl 2-deoxy-β-D-erythro-pentofuranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51255-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-deoxy-beta-D-erythro-pentofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10965550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of methyl 2'-deoxy-β-D-ribofuranoside?
A1: While the article doesn't explicitly provide the molecular formula and weight, it focuses on the conformational analysis of methyl 2'-deoxy-β-D-ribofuranoside using proton magnetic resonance spectroscopy. [] This technique provides valuable information about the spatial arrangement of atoms within the molecule. The study utilizes this spectroscopic data alongside molecular mechanics calculations to determine the preferred conformations of the molecule in solution.
Q2: How does the study utilize computational chemistry to understand methyl 2'-deoxy-β-D-ribofuranoside?
A2: The research employs molecular mechanics calculations to complement the proton magnetic resonance spectroscopy data. [] This computational approach helps researchers explore different possible conformations of methyl 2'-deoxy-β-D-ribofuranoside and calculate their relative energies. By comparing these calculated energies with experimental data obtained from spectroscopy, the study identifies the most stable and likely conformations adopted by the molecule. This information is crucial for understanding the molecule's behavior in various chemical and biological contexts.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(3,4-Dichlorophenyl)azo]-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxonicotinonitrile](/img/structure/B1582767.png)





![4-[(1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]-N-(3-ethoxypropyl)benzenesulphonamide](/img/structure/B1582777.png)





